Bromamine acid sodium salt

Descripción general

Descripción

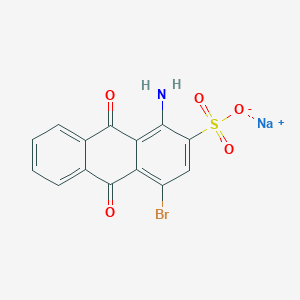

Bromamine acid sodium salt, also known as 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt, is a chemical compound with the molecular formula C14H7BrNNaO5S and a molecular weight of 404.17 g/mol . This compound is primarily used as an intermediate in the production of dyes and pigments, particularly in the textile industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of bromamine acid sodium salt typically involves the bromination of 1-aminoanthraquinone followed by sulfonation. The process can be summarized as follows :

Bromination: 1-aminoanthraquinone is reacted with bromine in a suitable solvent such as dimethylformamide (DMF) to introduce a bromine atom at the 4-position of the anthraquinone ring.

Sulfonation: The brominated product is then treated with sulfuric acid to introduce a sulfonic acid group at the 2-position, forming 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid.

Neutralization: The sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Bromamine acid sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, to form different derivatives.

Oxidation and Reduction: The anthraquinone core can undergo redox reactions, which are important in its applications as dyes and pigments.

Common Reagents and Conditions

Substitution: Reactions typically involve nucleophiles like amines in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as sodium dithionite are commonly employed.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which are valuable intermediates in dye synthesis .

Aplicaciones Científicas De Investigación

Chemical Applications

Intermediate in Dye Synthesis

Bromamine acid sodium salt serves as a vital intermediate in the synthesis of anthraquinone-based dyes. The bromine atom at the C4 position allows for substitution reactions, facilitating the creation of various dye compounds. This versatility is crucial in producing both disperse and reactive dyes used in textile applications.

Staining Techniques

In biological research, this compound is utilized in staining techniques for microscopy. It is particularly valuable in hematology and histology for visualizing cellular structures and components, enhancing contrast and clarity during microscopic examinations.

Biological Applications

Potential Drug Synthesis

Research has indicated that this compound may have potential applications in drug synthesis due to its anthraquinone core. This core is known for its diverse pharmacological activities, including anti-cancer properties. Studies have explored its derivatives for potential therapeutic applications, although direct medicinal uses remain limited .

Industrial Applications

Textile Industry

The compound is extensively used in the textile industry for dyeing fabrics. Its ability to form stable complexes with fibers makes it an essential component in producing vibrant and long-lasting colors on textiles .

Environmental Applications

Recent studies have investigated the use of this compound in environmental chemistry, particularly in wastewater treatment processes. Its properties allow it to act as a biocide, effectively reducing microbial contamination in water systems .

Case Study 1: Synthesis Efficiency

A study demonstrated a novel method for synthesizing this compound from 1-aminoanthraquinone with high yields (94-100%) and purity. The process involved bromination followed by sulfonation and neutralization, showcasing an efficient route that minimizes waste through solvent recycling techniques .

Case Study 2: Staining Efficacy

In a comparative analysis of staining agents for microscopy, this compound was found to provide superior contrast compared to traditional dyes. This study highlighted its effectiveness in visualizing blood smears and tissue samples, making it a preferred choice in clinical laboratories .

Mecanismo De Acción

The mechanism of action of bromamine acid sodium salt primarily involves its ability to undergo substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in the synthesis of various dyes and pigments . The anthraquinone core also plays a role in its redox properties, which are important in its applications as a dye .

Comparación Con Compuestos Similares

Similar Compounds

1-aminoanthraquinone: A precursor in the synthesis of bromamine acid sodium salt.

1-amino-2-bromo-4-hydroxyanthraquinone: Another brominated anthraquinone derivative used in dye synthesis.

Anthraquinone-2-sulfonic acid sodium salt: A similar compound with a sulfonic acid group at the 2-position.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonic acid group on the anthraquinone core. This combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of dyes and pigments .

Propiedades

Número CAS |

6258-06-6 |

|---|---|

Fórmula molecular |

C14H8BrNNaO5S |

Peso molecular |

405.18 g/mol |

Nombre IUPAC |

sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21); |

Clave InChI |

JEPVBIMOJDNAAK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br.[Na] |

Key on ui other cas no. |

6258-06-6 |

Pictogramas |

Irritant |

Números CAS relacionados |

116-81-4 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of bromaminic acid sodium salt in research?

A1: Bromaminic acid sodium salt (1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt) is not typically used directly in biological or medicinal applications. Instead, it serves as a crucial precursor for synthesizing a variety of other compounds. Specifically, it acts as a starting point for creating anthraquinone dyes and potentially biologically active compounds. This versatility stems from the reactivity of the bromine atom at the C4 position, which can be readily substituted with various (ar)alkylamino residues. [, ]

Q2: Are there any advantages to the reported methods of synthesizing bromaminic acid sodium salt?

A2: Yes, the research highlights several advantages to the proposed synthesis methods. For instance, one method details the direct preparation of bromaminic acid sodium salt from 1-aminoanthraquinone, achieving excellent yields (94-100%) and high purity. [] This direct approach can be highly beneficial in terms of efficiency and cost-effectiveness compared to multi-step syntheses. Additionally, the research describes a novel method for preparing the precursor 1-aminoanthraquinone-2-sulfonic acid that uses water for solvent recycling. This recycled solvent can be directly reused in subsequent steps, minimizing waste and contributing to a more sustainable approach. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.